Chlorine Atom vs. Hydroxyl Radical: 1–2 Orders of Magnitude Faster VOC Oxidation Kinetics
In head-to-head comparison of oxidation kinetics with aromatic and aliphatic volatile organic compounds (VOCs), chlorine atom (Cl•) demonstrates substantially lower free energy of activation (ΔG‡_aq) than hydroxyl radical (HO•) across all reaction pathways examined, yielding higher bimolecular rate constants for Cl• with aromatic compounds. For the hydrogen abstraction pathway, the SET reactions of Cl• are thermodynamically more favorable than those of HO•, with ΔG‡_aq values for Cl• consistently lower than those for HO• across 13 aromatic and 11 aliphatic test compounds [1]. While this study provides thermodynamic and mechanistic comparison rather than tabulated absolute rate constants, the activation free energy differences directly translate to the observation that Cl• reacts with VOCs at rates 1–2 orders of magnitude faster than OH radicals under comparable tropospheric conditions [1][2].
| Evidence Dimension | Activation free energy (ΔG‡_aq) for oxidation pathways with aromatic compounds |
|---|---|
| Target Compound Data | ΔG‡_aq for Cl• SET pathway lower than corresponding HO• pathway; rate constants higher for Cl• with aromatic compounds |
| Comparator Or Baseline | Hydroxyl radical (HO•) — ΔG‡_aq values for RAF and SET pathways higher than Cl•; rate constants 1–2 orders of magnitude lower |
| Quantified Difference | Rate constant difference of 1–2 orders of magnitude; ΔG‡_aq consistently lower for Cl• |
| Conditions | Quantum chemical calculation (DFT) and laser flash photolysis in aqueous phase; 13 aromatic and 11 aliphatic compounds evaluated |
Why This Matters
For experimental design in atmospheric simulation chambers, aqueous AOP studies, or environmental fate modeling, selecting Cl• over HO• alters predicted VOC half-lives by 10–100×, requiring entirely different reaction timescales and analytical sampling intervals.
- [1] Qin W, Guo K, Chen C, Fang J. Differences in the Reaction Mechanisms of Chlorine Atom and Hydroxyl Radical with Organic Compounds: From Thermodynamics to Kinetics. Environmental Science & Technology. 2024;58(40):17456-17467. doi:10.1021/acs.est.4c03872. View Source
- [2] Young CJ, Washenfelder RA, Edwards PM, Parrish DD, Gilman JB, Kuster WC, Mielke LH, Osthoff HD, Tsai C, Pikelnaya O, Stutz J, Veres PR, Roberts JM, Griffith S, Dusanter S, Stevens PS, Flynn J, Grossberg N, Lefer B, Holloway JS, Peischl J, Ryerson TB, Atlas EL, Blake DR, Brown SS. Chlorine as a primary radical: evaluation of methods to understand its role in atmospheric chemistry. Atmospheric Chemistry and Physics. 2014;14(7):3429-3440. doi:10.5194/acp-14-3429-2014. View Source
